molecular formula C9H10N2O B13042163 6-methoxy-1H-indol-3-amine

6-methoxy-1H-indol-3-amine

Cat. No.: B13042163
M. Wt: 162.19 g/mol
InChI Key: QMFHNWWINLAZNC-UHFFFAOYSA-N
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Description

6-methoxy-1H-indol-3-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are prevalent in various alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H-indol-3-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde in the presence of an acid catalyst . Another method includes the use of hypervalent iodine reagents to enable regiodivergent synthesis of indoles from styrenes .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, optimized for high yield and purity. The process typically includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1H-indol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and hydrazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-methoxy-1H-indol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-1H-indol-3-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-1H-indol-3-amine
  • 2-(5-methoxy-1H-indol-3-yl)ethan-1-amine
  • 1H-indol-3-amine

Uniqueness

6-methoxy-1H-indol-3-amine is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to other indole derivatives .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-methoxy-1H-indol-3-amine

InChI

InChI=1S/C9H10N2O/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-5,11H,10H2,1H3

InChI Key

QMFHNWWINLAZNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)N

Origin of Product

United States

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